molecular formula C6H7ClN2O B150177 5-Chloro-6-ethylpyrimidin-4-OL CAS No. 130129-58-7

5-Chloro-6-ethylpyrimidin-4-OL

Cat. No.: B150177
CAS No.: 130129-58-7
M. Wt: 158.58 g/mol
InChI Key: WCXWRFSKLBACLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-ethylpyrimidin-4-OL is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is widely used in the pharmaceutical, agrochemical, and chemical industries due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes are available for the preparation of 5-Chloro-6-ethylpyrimidin-4-OL. Some of the notable methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethylpyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or hydrogenated products. Substitution reactions may yield a variety of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Chloro-6-ethylpyrimidin-4-OL include:

  • 5-Chloro-6-methylpyrimidin-4-OL
  • 5-Chloro-6-ethylpyrimidin-2-OL
  • 5-Bromo-6-ethylpyrimidin-4-OL

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and other industries .

Properties

IUPAC Name

5-chloro-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWRFSKLBACLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452475
Record name 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130129-58-7
Record name 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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